Disodium tetrabromopalladate(2-)
Description
Disodium tetrabromopalladate(2-) is a chemical compound with the molecular formula Na₂PdBr₄. It is a palladium-based compound where palladium is in the +2 oxidation state, coordinated with four bromide ions and two sodium ions. This compound is known for its applications in various fields, including catalysis and material science.
Properties
IUPAC Name |
disodium;palladium(2+);tetrabromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.2Na.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLXAXBUDPGDHC-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].[Br-].[Br-].[Br-].[Br-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br4Na2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964712 | |
| Record name | Palladium(2+) sodium bromide (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50495-13-1 | |
| Record name | Palladate(2-), tetrabromo-, sodium (1:2), (SP-4-1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050495131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladate(2-), tetrabromo-, sodium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palladium(2+) sodium bromide (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium tetrabromopalladate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation from Palladium(II) Chloride and Sodium Bromide
One common laboratory synthesis involves starting from palladium(II) chloride (PdCl₂) and sodium bromide (NaBr):
- Step 1: Dissolve PdCl₂ in aqueous solution, often with slight heating to enhance solubility.
- Step 2: Add an excess of sodium bromide solution to the palladium chloride solution.
- Step 3: The bromide ions displace chloride ligands, forming the tetrabromopalladate complex.
- Step 4: The disodium salt precipitates or can be isolated by crystallization.
This method relies on ligand exchange driven by the high concentration of bromide ions.
Preparation from Palladium(II) Acetate and Sodium Bromide
Alternatively, palladium(II) acetate can be used as the palladium source:
- Palladium(II) acetate is dissolved in an aqueous or alcoholic medium.
- Sodium bromide is added in excess to form the tetrabromopalladate complex.
- The disodium salt is isolated by crystallization or precipitation.
This approach is useful when PdCl₂ is less available or when acetate ligands are to be avoided.
Direct Combination of Palladium Metal with Bromine and Sodium Bromide
In some industrial or preparative contexts, palladium metal can be oxidized by bromine in the presence of sodium bromide:
- Palladium metal is reacted with bromine under controlled conditions.
- Sodium bromide is present to stabilize the resulting [PdBr₄]²⁻ complex.
- The disodium salt crystallizes from the reaction mixture.
This method is less common in laboratories due to handling bromine and controlling oxidation states.
Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Palladium source | PdCl₂, Pd(OAc)₂, Pd metal | PdCl₂ most common in lab synthesis |
| Bromide source | NaBr | Excess to ensure complete complexation |
| Solvent | Water or aqueous ethanol | Water preferred for ionic complex formation |
| Temperature | Room temperature to 60°C | Mild heating can improve solubility and kinetics |
| Reaction time | 1–24 hours | Depends on scale and reactant concentrations |
| pH | Neutral to slightly acidic | Avoids palladium hydroxide precipitation |
| Isolation method | Crystallization, filtration | Product is typically isolated as solid crystals |
Characterization of the Product
The formation of disodium tetrabromopalladate(2-) is confirmed by:
- Elemental analysis: Matches molecular formula Na₂PdBr₄.
- Spectroscopic methods: UV-Vis absorption shows characteristic d-d transitions of Pd(II) complexes.
- X-ray crystallography: Confirms square planar geometry of Pd(II) center with four bromide ligands.
- Solubility tests: The compound is soluble in water due to ionic nature.
Research Findings and Notes
- The complex anion [PdBr₄]²⁻ is well-known for its square planar geometry typical of Pd(II) complexes.
- The stability of the complex depends on the bromide concentration; insufficient bromide leads to incomplete complexation.
- Disodium tetrabromopalladate(2-) is generally stable under ambient conditions but should be stored in a dry environment to avoid hydrolysis.
- The compound has been reported as inactive in the EPA TSCA inventory, indicating limited commercial or large-scale manufacturing activity.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| PdCl₂ + NaBr | PdCl₂, NaBr, water | RT to 60°C, aqueous | Simple, widely used | Requires PdCl₂ availability |
| Pd(OAc)₂ + NaBr | Pd(OAc)₂, NaBr, aqueous/alcohol | RT to mild heating | Alternative Pd source | Solubility issues possible |
| Pd metal + Br₂ + NaBr | Pd metal, bromine, NaBr | Controlled oxidation | Direct synthesis from metal | Handling bromine hazardous |
Scientific Research Applications
Disodium tetrabromopalladate(2-) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including carbon-carbon coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Material Science: The compound is used in the synthesis of palladium-containing materials, which have applications in electronics and nanotechnology.
Analytical Chemistry: It is used as a reagent in the analysis of certain metal ions.
Biological Studies: Palladium compounds, including disodium tetrabromopalladate(2-), are studied for their potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of disodium tetrabromopalladate(2-) in catalytic processes involves the coordination of the palladium center with reactant molecules, facilitating the formation and breaking of chemical bonds. The palladium center acts as a Lewis acid, stabilizing reaction intermediates and lowering the activation energy of the reaction. In biological systems, the compound can interact with proteins and nucleic acids, potentially inhibiting or modifying their functions.
Comparison with Similar Compounds
Disodium tetrachloropalladate(2-): Na₂PdCl₄
Dipotassium tetrabromopalladate(2-): K₂PdBr₄
Diammonium tetrabromopalladate(2-): (NH₄)₂PdBr₄
Comparison: Disodium tetrabromopalladate(2-) is unique due to its specific coordination environment and the presence of bromide ligands, which can influence its reactivity and stability compared to its chloride analogs. The bromide ligands can provide different electronic and steric effects, making disodium tetrabromopalladate(2-) suitable for specific catalytic and material applications where chloride analogs may not be as effective.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing disodium tetrabromopalladate(2−) with high purity for catalytic studies?
- Methodological Answer : Synthesis should prioritize stoichiometric control of Na₂PdBr₄, achieved by reacting Na₂PdCl₄ with excess HBr under inert conditions. Monitor reaction progress via UV-Vis spectroscopy to track ligand exchange (Cl⁻ → Br⁻). Post-synthesis, recrystallize in ethanol-water mixtures to remove unreacted bromides. Purity verification requires elemental analysis (e.g., ICP-MS for Pd/Br ratios) and X-ray crystallography for structural confirmation .
Q. How can researchers characterize the coordination geometry of disodium tetrabromopalladate(2−) in solution?
- Methodological Answer : Use a combination of techniques:
- NMR spectroscopy : Analyze ¹H/¹³C NMR shifts in D₂O to detect paramagnetic effects from Pd(II).
- Electronic spectroscopy : UV-Vis absorption bands (e.g., d-d transitions at ~450 nm) indicate square-planar geometry typical of Pd(II) complexes.
- Cyclic voltammetry : Redox peaks at −0.2 V (vs. Ag/AgCl) confirm Pd(II) → Pd(0) reduction, consistent with bromo-ligand stabilization .
Q. What are the stability limits of disodium tetrabromopalladate(2−) under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Test aqueous solutions (pH 2–12) via spectrophotometry; decomposition (e.g., Br⁻ ligand loss) occurs below pH 4 due to protonation.
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 150°C, forming PdBr₂ residues. Store samples in anhydrous, dark conditions to prevent photodegradation .
Advanced Research Questions
Q. How can disodium tetrabromopalladate(2−) be optimized as a precursor for palladium nanoparticle synthesis?
- Methodological Answer : Use Na₂PdBr₄ as a Pd(II) source in reductive environments (e.g., NaBH₄ in ethylene glycol). Control nanoparticle size (2–10 nm) by adjusting:
- Ligand concentration : Excess Br⁻ limits agglomeration.
- Reduction kinetics : Slow addition of reductant ensures uniform nucleation.
Validate particle morphology via TEM and XRD, comparing with Pd(0) reference standards .
Q. How to resolve contradictions in reported catalytic activity of disodium tetrabromopalladate(2−) in cross-coupling reactions?
- Methodological Answer : Discrepancies often arise from ligand dissociation kinetics. Design experiments to:
- Monitor ligand exchange : Use ⁸¹Br NMR to track Br⁻ release during catalysis.
- Compare solvent effects : Polar aprotic solvents (e.g., DMF) stabilize Pd(II), while protic solvents accelerate decomposition.
- Quantify turnover frequency (TOF) : Correlate TOF with Pd speciation (e.g., XAFS to detect Pd(0) vs. Pd(II) intermediates) .
Q. What computational methods validate the electronic structure of disodium tetrabromopalladate(2−) for mechanistic studies?
- Methodological Answer : Apply density functional theory (DFT) using Gaussian16:
- Geometry optimization : Start with crystallographic data (Pd-Br bond length: ~2.48 Å).
- Electronic properties : Calculate HOMO-LUMO gaps (~3.2 eV) to predict redox behavior.
- Reaction pathways : Simulate ligand substitution energetics (e.g., Br⁻ → Cl⁻) to model catalytic cycles. Validate with experimental EXAFS data .
Q. How to design toxicity studies for disodium tetrabromopalladate(2−) in biological assays?
- Methodological Answer : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity:
- Dose-response curves : IC₅₀ values typically >100 µM due to low Pd bioavailability.
- Oxidative stress markers : Measure glutathione depletion via LC-MS.
- Comparative analysis : Contrast with PdCl₂ toxicity to isolate bromide-specific effects. Ensure compliance with ISO 10993-5 for biocompatibility testing .
Data Contradiction Analysis
Q. Why do spectroscopic studies report conflicting ligand field splitting energies for disodium tetrabromopalladate(2−)?
- Methodological Answer : Variations arise from solvent polarity and counterion effects. To standardize results:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
